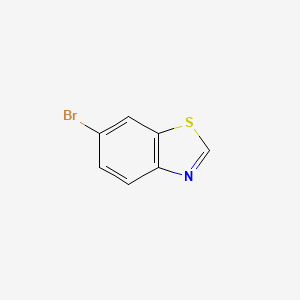
6-Bromobenzothiazole
Cat. No. B1273717
Key on ui cas rn:
53218-26-1
M. Wt: 214.08 g/mol
InChI Key: YJOUISWKEOXIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07928140B2
Procedure details


A 100 mL, one neck round bottom flask was charged with 2-amino-5-bromobenzenethiol (1.19 g, 5.83 mmol), triethyl orthoformate (9.70 ml, 58.3 mmol), 10 mL TFE, and a stirbar. A reflux condenser with a vacuum/nitrogen inlet was a fixed to the flask, and the system was degassed by evacuating to 5 mm Hg, and refilling with nitrogen. To the solution was added 200 mg dithiothreitol, and the reaction was heated using a 80° C. oil bath for 12 h. The reaction was cooled, and concentrated in vacuo. The crude was not characterized further.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[SH:9].[CH:10](OCC)(OCC)OCC>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[CH:10][S:9][C:3]=2[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.19 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)Br)S
|
|
Name
|
|
|
Quantity
|
9.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reflux condenser with a vacuum/nitrogen inlet was
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the system was degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evacuating to 5 mm Hg
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution was added 200 mg dithiothreitol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
using a 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 12 h
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC2=C(N=CS2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
